N-butyl-3,4-difluorobenzamide is an organic compound belonging to the class of benzamides, characterized by a butyl group attached to the nitrogen atom of the amide functional group and two fluorine atoms substituted on the benzene ring at the 3 and 4 positions. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemical applications.
The synthesis of N-butyl-3,4-difluorobenzamide typically follows these steps:
In industrial settings, continuous flow reactors may be employed to enhance yield and purity by providing better control over reaction conditions. Catalysts like Lewis acids can also be utilized to improve reaction efficiency .
N-butyl-3,4-difluorobenzamide has a distinct molecular structure characterized by:
Property | Value |
---|---|
Molecular Weight | 246.13 g/mol |
InChI Key | XFZGVOSOUSVSGA-UHFFFAOYSA-N |
Canonical SMILES | CCCCNC(=O)C1=CC(=C(C=C1)Cl)Cl |
N-butyl-3,4-difluorobenzamide can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-butyl-3,4-difluorobenzamide involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor for certain enzymes or receptors, modulating cellular signaling pathways. The exact targets depend on the specific application context .
N-butyl-3,4-difluorobenzamide is typically a crystalline solid with specific melting and boiling points that are influenced by its molecular structure.
The compound exhibits stability under standard conditions but may react under specific circumstances (e.g., exposure to strong oxidizing agents). Its solubility and reactivity are enhanced due to the presence of fluorine atoms which influence electronic properties .
N-butyl-3,4-difluorobenzamide has various applications across different fields:
This compound's unique structural features and reactivity make it a valuable asset in both research and industrial applications.
CAS No.:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.: 990-73-8